molecular formula C10H15ClSi B101568 Chlorodimethyl(2-phenylethyl)silane CAS No. 17146-08-6

Chlorodimethyl(2-phenylethyl)silane

Cat. No.: B101568
CAS No.: 17146-08-6
M. Wt: 198.76 g/mol
InChI Key: SBBQHOJYUBTWCW-UHFFFAOYSA-N
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Description

Chlorodimethyl(2-phenylethyl)silane, also known as Chlorodimethyl (2-phenylethyl)silane, is a chemical compound with the molecular formula C₁₀H₁₅ClSi. It is a silane derivative where a silicon atom is bonded to two methyl groups, a chlorine atom, and a phenethyl group. This compound is used in various chemical synthesis processes due to its reactivity and versatility .

Preparation Methods

Chlorodimethyl(2-phenylethyl)silane can be synthesized through several methods. One common synthetic route involves the reaction of dimethylphenethylsilane with a chlorinating agent such as thionyl chloride (SOCl₂) under controlled conditions. The reaction typically proceeds as follows:

C6H5CH2CH2Si(CH3)2H+SOCl2C6H5CH2CH2Si(CH3)2Cl+SO2+HCl\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{Si}(\text{CH}_3)_2\text{H} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{Si}(\text{CH}_3)_2\text{Cl} + \text{SO}_2 + \text{HCl} C6​H5​CH2​CH2​Si(CH3​)2​H+SOCl2​→C6​H5​CH2​CH2​Si(CH3​)2​Cl+SO2​+HCl

Industrial production methods often involve similar chlorination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Chlorodimethyl(2-phenylethyl)silane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in this compound can be substituted with other nucleophiles such as alcohols, amines, or thiols to form corresponding silane derivatives.

    Hydrolysis: In the presence of water or moisture, this compound can hydrolyze to form silanols and hydrochloric acid.

    Oxidation: The phenethyl group can undergo oxidation reactions to form corresponding ketones or carboxylic acids under specific conditions.

Common reagents used in these reactions include water, alcohols, amines, and oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chlorodimethyl(2-phenylethyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Chlorodimethyl(2-phenylethyl)silane involves its reactivity with various nucleophiles and electrophiles. The silicon atom in the compound is highly reactive due to the presence of the electronegative chlorine atom, which makes it susceptible to nucleophilic attack. This reactivity allows it to form stable bonds with a wide range of organic and inorganic molecules, making it a versatile reagent in chemical synthesis.

Comparison with Similar Compounds

Chlorodimethyl(2-phenylethyl)silane can be compared with other similar compounds such as:

    Chlorodimethylphenylsilane: This compound has a phenyl group instead of a phenethyl group, which affects its reactivity and applications.

    Chlorotrimethylsilane: This compound has three methyl groups attached to the silicon atom, making it less reactive compared to this compound.

    Dichlorodimethylsilane: This compound has two chlorine atoms attached to the silicon atom, making it more reactive and suitable for different types of chemical reactions.

The uniqueness of this compound lies in its phenethyl group, which provides specific reactivity and applications that are not achievable with other similar compounds .

Properties

IUPAC Name

chloro-dimethyl-(2-phenylethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClSi/c1-12(2,11)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBQHOJYUBTWCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCC1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066166
Record name Chlorodimethyl(2-phenylethyl)silane
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Molecular Weight

198.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17146-08-6
Record name [2-(Chlorodimethylsilyl)ethyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17146-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenethyldimethylchlorosilane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, [2-(chlorodimethylsilyl)ethyl]-
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Record name Chlorodimethyl(2-phenylethyl)silane
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Record name Chlorodimethyl(2-phenylethyl)silane
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Record name PHENETHYLDIMETHYLCHLOROSILANE
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Synthesis routes and methods I

Procedure details

Quantity
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CC(=O)N(C)[SiH](C)C
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Synthesis routes and methods II

Procedure details

Reaction between styrene and dimethylchlorosilane with platinum catalyst in the presence of trimethylsilyl-N,N-dimethyl carbamate. 526 mg Styrene and 480 mg dimethylchlorosilane were introduced into a glass tube, and 41 mg of trimethylsilyl-N,N-dimethyl carbamate were added using a microsyringe. 0.65 mg Of a toluene solution of a 0-valent platinum complex of divinylsiloxane (0.4 wt % platinum content) was added. The tube was sealed with Teflon tape and a rubber septum and placed in a 100° C. oil bath where it was heated for 20 hours. After cooling, the tube contents were analyzed by gas chromatography revealing a styrene conversion of 38% and a phenethyl dimethylchlorosilane yield of 8.4%. The ratio between the phenethyl dimethylchlorosilane and the (α-methylbenzene) dimethylchlorosilane was 44:1.
[Compound]
Name
divinylsiloxane
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
0.65 mg
Type
solvent
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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reactant
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[Compound]
Name
trimethylsilyl-N,N-dimethyl carbamate
Quantity
0 (± 1) mol
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0 (± 1) mol
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catalyst
Reaction Step Two
Quantity
526 mg
Type
reactant
Reaction Step Three
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480 mg
Type
reactant
Reaction Step Three
[Compound]
Name
trimethylsilyl-N,N-dimethyl carbamate
Quantity
41 mg
Type
reactant
Reaction Step Four
[Compound]
Name
Teflon
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

Reaction between styrene and dimethylchlorosilane with platinum catalyst (no substance acting as auxiliary catalyst). 526 mg Styrene and 408 mg dimethylchlorosilane were introduced into a glass tube, and 2.5 mg of a toluene solution of a 0-valent platinum complex of divinylsiloxane (0.04 wt % platinum content) were added. The tube was sealed with Teflon tape and a rubber septum and then placed in a 50° C. oil bath where it was heated for 30 minutes. After cooling, the tube contents were analyzed by gas chromatography revealing a styrene conversion of 98% and a phenethyldimethylchlorosilane yield of 84%. The ratio between the phenethyldimethylchlorosilane and (α-methylbenzyl)dimethylchlorosilane was 4.7:1.
Quantity
0 (± 1) mol
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526 mg
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408 mg
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reactant
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[Compound]
Name
Teflon
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
divinylsiloxane
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0 (± 1) mol
Type
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Reaction Step Five
Quantity
2.5 mg
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Reaction between styrene and dimethylchlorosilane with platinum catalyst in the presence of N-dimethylsilyl-N-methylacetamide. 526 mg Styrene and 408 mg dimethylchlorosilane were introduced into a glass tube, and 1 mg of N-dimethylsilyl-N-methylacetamide was added. 2.5 mg Of a toluene solution of a 0-valent platinum complex of divinylsiloxane (0.04 wt % platinum content) were added. The tube was sealed with Teflon tape and a rubber septum and then placed in a 50° C. oil bath where it was heated for 30 minutes. After cooling, the tube contents were analyzed by gas chromatography revealing a styrene conversion of 4.8% and a phenethyldimethylchlorosilane yield of 4.4%. The ratio between the phenethyldimethylchlorosilane and (α-methylbenzyl)dimethylchlorosilane was 15:1.
[Compound]
Name
divinylsiloxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 mg
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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N-dimethylsilyl-N-methylacetamide
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Reaction Step Two
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526 mg
Type
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Quantity
408 mg
Type
reactant
Reaction Step Three
Name
N-dimethylsilyl-N-methylacetamide
Quantity
1 mg
Type
reactant
Reaction Step Four
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
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Reaction Step Five
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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